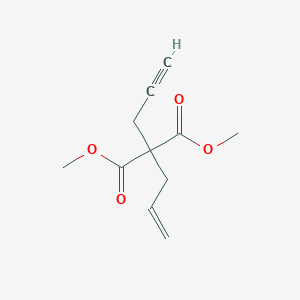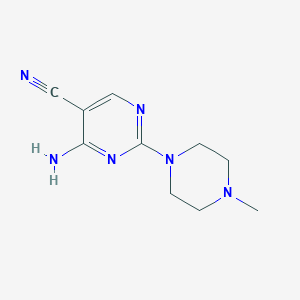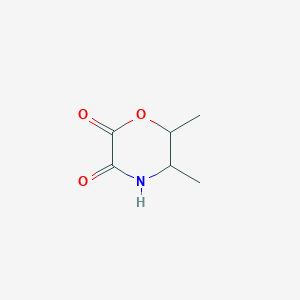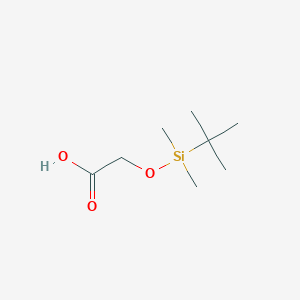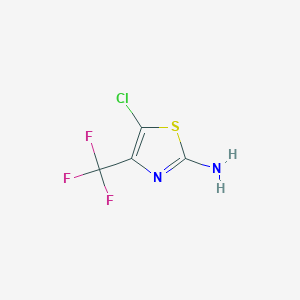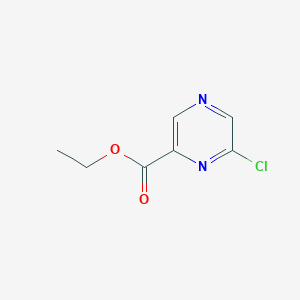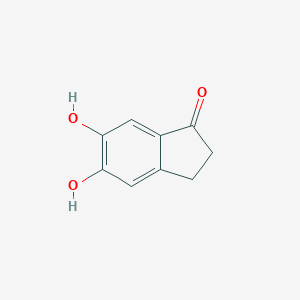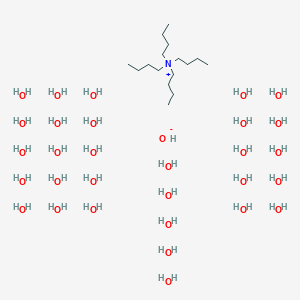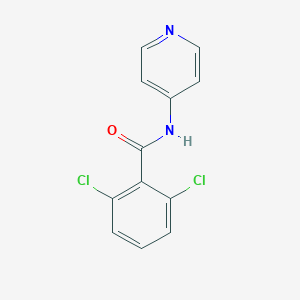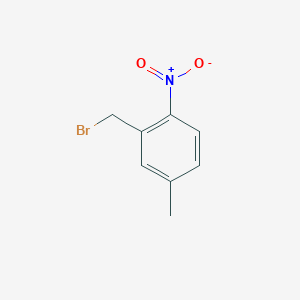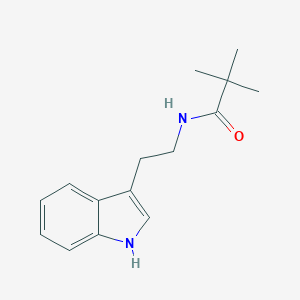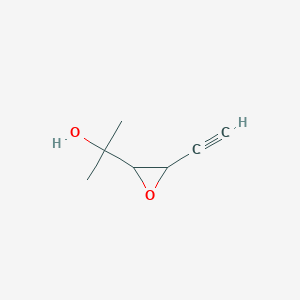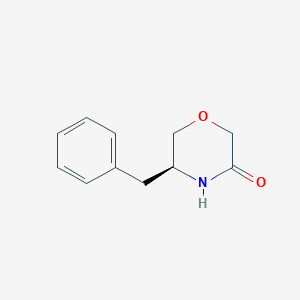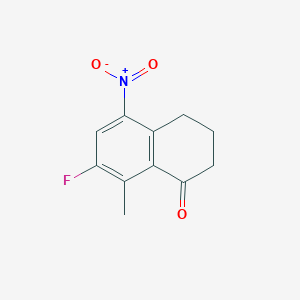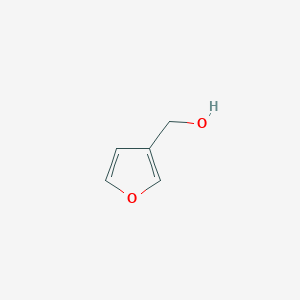
3-Furanmethanol
Descripción general
Descripción
3-Furanmetanol, también conocido como furan-3-metanol, es un compuesto orgánico con la fórmula molecular C5H6O2. Es un líquido incoloro a amarillo pálido con un olor dulce distintivo. Este compuesto es soluble en agua y varios solventes orgánicos. Se utiliza comúnmente en la síntesis de otros compuestos orgánicos, aditivos alimentarios y cosméticos .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: El 3-Furanmetanol se puede sintetizar a través de varios métodos. Un método común implica la reacción de furano con metanol en presencia de un catalizador ácido como ácido sulfúrico o cloruro de tionilo . Otro método incluye la oxidación del alcohol furfurílico usando clorocromato de piridinio para producir furan-3-carboxaldehído, que luego se puede reducir a 3-Furanmetanol .
Métodos de Producción Industrial: La producción industrial de 3-Furanmetanol generalmente implica la hidrogenación catalítica del furfural, un compuesto derivado de subproductos agrícolas como mazorcas de maíz y bagazo de caña de azúcar. Este método se considera ecológico ya que utiliza recursos renovables .
Análisis De Reacciones Químicas
Tipos de Reacciones: El 3-Furanmetanol experimenta varias reacciones químicas, que incluyen:
Oxidación: La oxidación con clorocromato de piridinio produce furan-3-carboxaldehído.
Reducción: La reducción del furan-3-carboxaldehído puede producir 3-Furanmetanol.
Sustitución: Puede sufrir reacciones de sustitución con haluros de alquilo o arilo en presencia de un catalizador de transferencia de fase.
Reactivos y Condiciones Comunes:
Oxidación: Clorocromato de piridinio.
Reducción: Catalizadores de hidrogenación.
Sustitución: Haluros de alquilo o arilo, catalizadores de transferencia de fase.
Principales Productos Formados:
Oxidación: Furan-3-carboxaldehído.
Reducción: 3-Furanmetanol.
Sustitución: Varios derivados de furano sustituidos.
Aplicaciones Científicas De Investigación
El 3-Furanmetanol tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción del 3-Furanmetanol involucra su interacción con varios objetivos moleculares y vías. Puede sufrir reacciones de oxidación y reducción, lo que lleva a la formación de diferentes productos que pueden interactuar con sistemas biológicos. Los objetivos moleculares y vías específicas dependen del contexto de su uso, como en la síntesis de fármacos o aplicaciones industriales .
Compuestos Similares:
Alcohol furfurílico (2-Furanmetanol): Estructura similar, pero difiere en la posición del grupo hidroximetilo.
Furan-2-carboxaldehído: Un producto de oxidación del alcohol furfurílico.
Tetrahidrofurano: Un derivado completamente hidrogenado del furano.
Unicidad del 3-Furanmetanol: El 3-Furanmetanol es único debido a su posición específica del grupo hidroximetilo en el anillo de furano, que le confiere propiedades químicas y físicas distintas. Esta singularidad lo hace valioso en aplicaciones sintéticas específicas y procesos industriales .
Comparación Con Compuestos Similares
Furfuryl alcohol (2-Furanmethanol): Similar structure but differs in the position of the hydroxymethyl group.
Furan-2-carboxaldehyde: An oxidation product of furfuryl alcohol.
Tetrahydrofuran: A fully hydrogenated derivative of furan.
Uniqueness of 3-Furanmethanol: this compound is unique due to its specific position of the hydroxymethyl group on the furan ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and industrial processes .
Propiedades
IUPAC Name |
furan-3-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c6-3-5-1-2-7-4-5/h1-2,4,6H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJIISDMSMJQQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196045 | |
| Record name | 3-Furanmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4412-91-3 | |
| Record name | 3-Furanmethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4412-91-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Furanmethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004412913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Furanmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Furan-3-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.338 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-FURANMETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E4MK4DV6C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-Furanmethanol?
A1: this compound has the molecular formula C5H6O2 and a molecular weight of 98.10 g/mol.
Q2: How is this compound characterized using spectroscopic techniques?
A2: Spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS) are commonly employed to characterize this compound. [, , , , ] For instance, researchers identified this compound in the essential oil of Radix Pseudostellariae using GC-MS analysis. [] Similarly, NMR spectroscopy played a crucial role in elucidating the structure of Tetrahydro-2-(3,4-dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]-3-furanmethanol, a dimethyl ether of Lariciresinol, isolated from Monechma ciliaturn. []
Q3: Can you describe a method for synthesizing this compound?
A3: While this compound is found naturally, it can also be synthesized. One method involves the lithiation of polymer-bound this compound, followed by reactions with electrophiles and resin cleavage, yielding 2,4-disubstituted furans. []
Q4: What is the biological significance of this compound?
A4: this compound is a key component in the biosynthesis of methanofuran, a coenzyme vital for methane production in methanogenic archaea. [, ] Specifically, it forms the furan moiety of methanofuran. []
Q5: How is this compound involved in the biosynthesis of methanofuran?
A5: Studies using Methanocaldococcus jannaschii revealed that this compound, in its phosphorylated form (F1-P), is condensed with γ-glutamyltyramine to form the core structure of methanofuran. This process involves two enzymes, MfnE and MfnF, encoded by genes mj0458 and mj0840, respectively. []
Q6: What role does this compound play in food science?
A6: this compound contributes significantly to the aroma profile of various foods and beverages. It has been identified as a major volatile compound in daylilies, contributing to their unique scent. [] In fermented cereal beverages, this compound, along with other Maillard-derived products like maltol and 2(5H)-furanmethanol, contributes to the overall sensory experience. [, ]
Q7: What are the potential applications of this compound beyond its natural role?
A7: The unique structural features of this compound, particularly its furan ring, offer potential for applications in various fields. These include:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


